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Introduction
Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS)

stimulant dexmethylphenidate (d-MPH), the more pharmacologically active d-threo-enantiomer

of racemic methylphenidate.[1][2] It was approved by the U.S. Food and Drug Administration

(FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the

treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and

older.[3][4] The prodrug design provides a delayed onset and extended duration of action,

which, when combined with immediate-release d-MPH, allows for rapid symptom control with

therapeutic efficacy lasting up to 13 hours.[3][4] This document provides a detailed technical

overview of the molecular structure and physicochemical properties of

serdexmethylphenidate.

Molecular Structure and Identification
Serdexmethylphenidate is an enantiopure compound with three defined chiral centers.[5] It is

chemically synthesized from d-MPH.[6] The molecule consists of dexmethylphenidate

covalently linked to a ligand through a carbamate bond, forming a quaternary ammonium

structure.[5] This structure is designed to be pharmacologically inactive until it undergoes

enzymatic conversion in the lower gastrointestinal tract.[4][7]
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Below is a diagram illustrating the two-dimensional chemical structure of the

serdexmethylphenidate inner salt.
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Caption: 2D molecular structure of serdexmethylphenidate.

A summary of key identifiers for serdexmethylphenidate is provided in the table below.

Identifier Value Citation

IUPAC Name

(2S)-3-hydroxy-2-[[1-[[(2R)-2-

[(1R)-2-methoxy-2-oxo-1-

phenylethyl]piperidine-1-

carbonyl]oxymethyl]pyridin-1-

ium-3-

carbonyl]amino]propanoate

[8]

CAS Number
1996626-29-9 (inner salt);

1996626-30-2 (chloride salt)
[3][8]

Molecular Formula
C25H29N3O8 (inner salt);

C25H30ClN3O8 (chloride salt)
[8][9]
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Physicochemical Properties
The physicochemical characteristics of serdexmethylphenidate are crucial to its function as a

prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it

exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier

and limited gastrointestinal absorption in its intact form.[5][6] The carbamate bond provides

chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[5][6]

A summary of the key physicochemical properties of serdexmethylphenidate and its chloride

salt is presented below.

Property Value Citation

Molecular Weight
499.5 g/mol (inner salt); 536.0

g/mol (chloride salt)
[8][9]

Appearance
White to off-white crystalline

solid
[5]

Melting Point 202 to 208°C [5]

Solubility (SDX Chloride)

Freely soluble in water at pH

1.2 (333.5 mg/mL), pH 2.9

(382.22 mg/mL), and pH 5.8 to

6.8 (>500 mg/mL). Limited

solubility (<1 mg/mL) in non-

polar organic solvents.

[5]

Stability

Stable at pH 1-8 for 24 hours

with no degradation to d-MPH

detected. Degrades under

basic conditions (pH > 6.8)

after 24 hours.

[5][6]

Protein Binding ~56% (in vitro, human plasma) [5]

Pharmacological Mechanism
Prodrug Conversion and Metabolism
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Serdexmethylphenidate is pharmacologically inactive and functions as a prodrug that is

converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal

tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully

elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic

circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver

by carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic

acid).[8]

The metabolic pathway from serdexmethylphenidate to its primary active and inactive

metabolites is illustrated below.

Serdexmethylphenidate (SDX)
(Prodrug)

Dexmethylphenidate (d-MPH)
(Active Metabolite)

Enzymatic Conversion
(Lower GI Tract)

d-Ritalinic Acid
(Inactive Metabolite)

Metabolism by Carboxylesterase 1A1
(Liver)
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Caption: Metabolic conversion of serdexmethylphenidate.

Mechanism of Action of Dexmethylphenidate
The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH

is a CNS stimulant that blocks the reuptake of norepinephrine and dopamine into the

presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the

norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters

in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8]

[12]
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The diagram below illustrates the action of dexmethylphenidate at the neuronal synapse.

Neuronal Synapse

Reuptake Transporters
Receptors

Presynaptic Neuron

Dopamine

Release

Norepinephrine

Release

Postsynaptic NeuronDAT NETDopamine
Receptor

Norepinephrine
Receptor

d-MPH

Blocks BlocksReuptakeBinds ReuptakeBinds

Click to download full resolution via product page

Caption: Dexmethylphenidate's mechanism of action at the synapse.

Experimental Protocols
Mass Balance and Metabolite Profiling Study
A human absorption, metabolism, and excretion (AME) study is a critical experiment for

characterizing a new molecular entity like serdexmethylphenidate.

Objective: To investigate the absorption, metabolism, and excretion of

serdexmethylphenidate following a single oral dose of radiolabeled [14C]-SDX.[13]

Methodology:[13]

Study Design: An open-label, single-dose, nonrandomized study in healthy adult male

subjects under fasted conditions.

Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-

radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.

Sample Collection:
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Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-

dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-

24 hours, and then in 24-hour intervals up to 168 hours).

Analysis:

Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation

counting to determine mass balance and recovery.

Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid

Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass

Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.

Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and

identify the major metabolic pathways. In the case of SDX, such a study confirmed that

nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces

(~37%), with d-ritalinic acid being the most abundant metabolite.[13]

Stability-Indicating RP-HPLC Method for Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique

for the quantification and stability assessment of pharmaceutical compounds. Several such

methods have been developed for the simultaneous estimation of serdexmethylphenidate
and dexmethylphenidate.[11][14][15][16]

Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC

method for the simultaneous quantification of serdexmethylphenidate and

dexmethylphenidate in bulk and pharmaceutical dosage forms.

Typical Methodology:[15][16]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column

oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:
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Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5µm).[15]

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N

KH2PO4) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g.,

45:55 v/v).[15][16]

Flow Rate: Typically 1.0 mL/min.[16]

Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]

Column Temperature: Maintained at a constant temperature, such as 30°C.[16]

Sample Preparation:

Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH

in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial

dilutions to create working standards.

Sample Solution: For capsule dosage forms, the contents of several capsules are pooled,

and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and

filtered to prepare the final sample solution.

Method Validation (as per ICH Guidelines):

Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no

interference at the retention times of the analytes.

Linearity: Analyze a series of dilutions to demonstrate a linear relationship between

concentration and peak area.

Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard

into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by

analyzing multiple preparations of a homogeneous sample.

Robustness: Deliberately make small variations in method parameters (e.g., flow rate,

mobile phase composition, temperature) to assess the method's reliability.
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Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation,

heat, light) to demonstrate that the method can separate the analytes from potential

degradation products, thus proving its stability-indicating nature.

The workflow for this type of analytical method development is shown below.
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Prepare Standard
Solutions

Inject Samples

Prepare Sample
Solutions

HPLC Instrument Setup
(Column, Mobile Phase, etc.)

Chromatographic Separation

UV/PDA Detection

Data Acquisition &
Peak Integration

Quantification

Method Validation (ICH)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for RP-HPLC method development.

Conclusion
Serdexmethylphenidate is a rationally designed prodrug that leverages specific molecular and

physicochemical properties to achieve a delayed and extended-release profile of its active

metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt

ensures it remains largely intact until it reaches the lower GI tract, where it is enzymatically

converted. This controlled release mechanism, combined with an immediate-release dose of

dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization

and routine analysis of this compound are accomplished through established experimental

protocols such as mass balance studies and stability-indicating chromatographic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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